(S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride
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Overview
Description
(S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of (S)-2-Amino-2-(4-ethylphenyl)acetic acid, which is characterized by the presence of an amino group, a carboxyl group, and an ethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-ethylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding α-amino nitrile.
Hydrolysis: The α-amino nitrile is then hydrolyzed under acidic conditions to yield (S)-2-Amino-2-(4-ethylphenyl)acetic acid.
Salt Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a chiral auxiliary in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chiral center allows for enantioselective interactions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-phenylacetic acid hydrochloride: Lacks the ethyl substitution on the phenyl ring.
(S)-2-Amino-2-(4-methylphenyl)acetic acid hydrochloride: Contains a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
The presence of the ethyl group in (S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different pharmacological or chemical properties.
Properties
Molecular Formula |
C10H14ClNO2 |
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Molecular Weight |
215.67 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-ethylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-7-3-5-8(6-4-7)9(11)10(12)13;/h3-6,9H,2,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 |
InChI Key |
FSNGHHCXIMCMJG-FVGYRXGTSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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